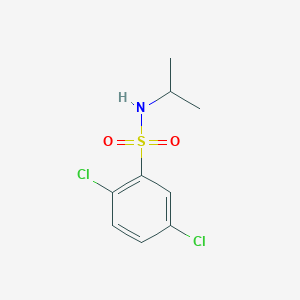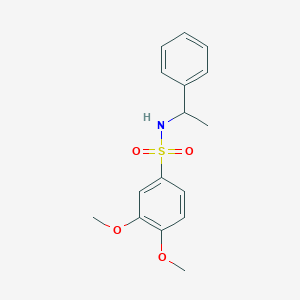
(Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid, also known as DMOG, is a chemical compound that has been widely used in scientific research. It is a hypoxia-mimetic agent, which means that it can mimic the effects of low oxygen levels in the body. This compound has been shown to have a wide range of applications in various fields of research, including cancer, cardiovascular diseases, and neuroscience.
作用機序
(Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid works by inhibiting the activity of prolyl hydroxylase domain-containing enzymes (PHDs), which are responsible for the degradation of HIF under normoxic conditions. By inhibiting PHDs, this compound can stabilize HIF and induce its transcriptional activity. This leads to the upregulation of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the expression of vascular endothelial growth factor (VEGF), which plays a critical role in angiogenesis. This compound has also been shown to increase the production of erythropoietin (EPO), which is a hormone that stimulates the production of red blood cells. Additionally, this compound has been shown to increase glucose uptake and metabolism in cells.
実験室実験の利点と制限
One of the major advantages of using (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid in lab experiments is its ability to mimic the effects of hypoxia without the need for low oxygen conditions. This allows researchers to study the effects of hypoxia in a controlled environment. Additionally, this compound is relatively inexpensive and easy to use.
One of the limitations of using this compound is its potential toxicity. It has been shown to induce cytotoxic effects in some cell types, and high concentrations of this compound can lead to cell death. Additionally, this compound has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
将来の方向性
There are several potential future directions for research on (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid. One area of interest is its potential use in cancer therapy. This compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, this compound has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Another potential area of research is the role of this compound in cardiovascular diseases. This compound has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury. Additionally, this compound has been shown to improve cardiac function in animal models of heart failure.
Finally, there is growing interest in the potential use of this compound in neuroscience research. This compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
In conclusion, this compound is a versatile chemical compound that has a wide range of potential applications in scientific research. Its ability to mimic the effects of hypoxia makes it a valuable tool for studying cellular responses to low oxygen conditions. While there are some limitations to its use, the potential benefits of this compound make it an important area of research for the future.
合成法
(Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid can be synthesized by reacting 2,4-dimethoxyaniline with ethyl acetoacetate in the presence of a base, followed by acidic hydrolysis and decarboxylation. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
(Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to induce hypoxia-inducible factor (HIF) stabilization, which is a key regulator of cellular responses to hypoxia. HIF plays an important role in angiogenesis, erythropoiesis, and glucose metabolism.
特性
分子式 |
C12H13NO5 |
|---|---|
分子量 |
251.23 g/mol |
IUPAC名 |
(Z)-4-(2,4-dimethoxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO5/c1-17-8-3-4-9(10(7-8)18-2)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5- |
InChIキー |
RZOGENBZVRGYHU-WAYWQWQTSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C\C(=O)O)OC |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)OC |
正規SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)
![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)

![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273452.png)
![1-[(5-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273455.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273456.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273457.png)
![1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273459.png)

![1-Acetyl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B273465.png)



